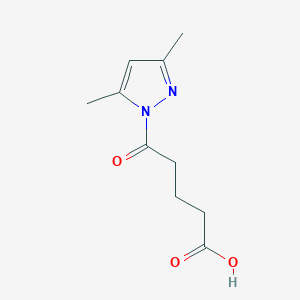

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

Synthetic Utility : Pyrazole derivatives, including compounds related to 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid, are utilized extensively in organic synthesis. They serve as building blocks for generating diverse heterocyclic compounds with potential biological activities. These derivatives can be synthesized through various methodologies, including condensation followed by cyclization and employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine, offering convenient strategies for annelating different heterocyclic nuclei (A. M. Dar & Shamsuzzaman, 2015).

Antifungal Applications : Specific pyrazole derivatives have been investigated for their antifungal properties, particularly against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. Structure–activity relationship (SAR) studies of these compounds provide insights into pharmacophore site predictions and their biological activity, indicating the potential of pyrazole derivatives in addressing plant diseases (Y. Kaddouri et al., 2022).

Anticancer and Anti-inflammatory Properties : Pyrazoline derivatives, closely related to pyrazole compounds, exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory activities. These effects are attributed to their ability to inhibit various biological targets, such as 5-lipoxygenase, an enzyme involved in inflammatory processes and cancer (B. Hofmann & D. Steinhilber, 2013; Pushkar Kumar Ray et al., 2022).

Heterocyclic Chemistry and Bioactivity

Heterocyclic Chemistry : The heterocyclic chemistry of pyrazoles and their derivatives is rich and varied, with these compounds forming an integral part of natural and synthetic bioactive molecules. Their synthesis often involves microwave-assisted methods, offering advantages like reduced reaction times and improved yields, thereby facilitating the development of novel pharmaceuticals and materials (R. Sakhuja et al., 2012).

Monoamine Oxidase Inhibition : Pyrazoline scaffolds have shown promise as monoamine oxidase inhibitors, which are relevant in treating psychiatric and neurodegenerative disorders. The selectivity of pyrazoline derivatives towards MAO-A and MAO-B enzymes suggests their potential therapeutic applications in managing conditions like depression and Parkinson's disease (B. Mathew et al., 2013).

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Substituted 5-(3,5-dimethyl-1h-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile, a similar compound, has been observed to react differently with nitrogen bases having different numbers of labile hydrogen atoms . Treatment of these compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5, the oxazole ring remaining unchanged .

Biochemical Pathways

Similar compounds have been observed to interact with nitrogen bases, leading to various reactions .

Result of Action

Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .

Análisis Bioquímico

Biochemical Properties

5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrogen-containing bases, leading to nucleophilic replacement reactions

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes and modulate metabolic pathways, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to interact with nitrogen bases and undergo nucleophilic replacement reactions is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function .

Propiedades

IUPAC Name |

5-(3,5-dimethylpyrazol-1-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-6-8(2)12(11-7)9(13)4-3-5-10(14)15/h6H,3-5H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQHQQWOZKUOLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)CCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)